4-bromo-1-methyl-1H-pyrrole-2-carbonitrile
Overview
Description
4-bromo-1-methyl-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C6H5BrN2 and its molecular weight is 185.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal and Acaricidal Activities
4-bromo-1-methyl-1H-pyrrole-2-carbonitrile and its derivatives have been explored for their potential in controlling pests. A study by Liu et al. (2012) synthesized various 2-arylpyrrole derivatives and evaluated their insecticidal activities against Lepidopteran pests and acaricidal activities against mites. Some compounds exhibited significant activity, surpassing the effectiveness of Chlorfenapyr, a commercialized 2-arylpyrrole (Liu et al., 2012).
Synthesis of Nonsteroidal Progestrone Receptor Modulator
Xiao Yong-mei (2013) discussed the synthesis of 5-(4-(3-Hydroxy)-4-methyl-2-oxo-2,4-dihydro-1H-benzo[d]oxazin-6-yl)-1H-pyrrole-2-carbonitrile, a novel compound derived from this compound. The study highlights the potential of these derivatives in the development of new pharmaceuticals (Xiao Yong-mei, 2013).
Antibacterial Activity
Bogdanowicz et al. (2013) investigated novel 4-pyrrolidin-3-cyanopyridine derivatives, derived from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, for their antibacterial properties. These compounds were tested against various bacteria, showing promising inhibitory concentrations (Bogdanowicz et al., 2013).
Corrosion Inhibition
Verma et al. (2015) studied the effects of 5-(phenylthio)-3H-pyrrole-4-carbonitriles on corrosion inhibition in mild steel. The compounds demonstrated significant efficacy in preventing corrosion in acidic environments, acting as anodic type inhibitors (Verma et al., 2015).
Synthesis of Novel Catalysts
Mazet and Gade (2001) reported on the synthesis of a bis(oxazolinyl)pyrrole, a new monoanionic tridentate supporting ligand, which was used to create a highly active palladium catalyst for Suzuki-Type C−C coupling. This demonstrates the role of pyrrole derivatives in advancing catalysis chemistry (Mazet & Gade, 2001).
Properties
IUPAC Name |
4-bromo-1-methylpyrrole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLUSUZCSSZHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289207-30-2 | |
Record name | 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.